molecular formula C9H13NO4S2 B1527356 4-(Propane-1-sulfonyl)benzene-1-sulfonamide CAS No. 98960-59-9

4-(Propane-1-sulfonyl)benzene-1-sulfonamide

Cat. No.: B1527356
CAS No.: 98960-59-9
M. Wt: 263.3 g/mol
InChI Key: YFBIKSYLMQKWKT-UHFFFAOYSA-N
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Description

4-(Propane-1-sulfonyl)benzene-1-sulfonamide (CAS 98960-59-9) is a synthetic organic compound with the molecular formula C9H13NO4S2 and a molecular weight of 263.33 g/mol . This benzenesulfonamide derivative features a propane sulfonyl group, contributing to its distinct physicochemical properties. As part of the sulfonamide class, it serves as a valuable building block in medicinal chemistry and biochemical research . Sulfonamides are a pivotal class of compounds known for their diverse pharmacological activities, primarily functioning as enzyme inhibitors . They are well-established as competitive inhibitors of dihydropteroate synthetase in bacterial folate synthesis, and also exhibit potent anti-carbonic anhydrase activity . The benzenesulfonamide scaffold is particularly recognized for its strong binding affinity to the active site of carbonic anhydrase (CA) isozymes; the sulfonamide group coordinates the catalytic zinc ion, while substituents on the ring can be tailored to enhance potency and selectivity towards specific CA isoforms . This "tail" approach in drug design makes derivatives like this compound promising candidates for developing novel inhibitors with potential applications in research areas such as glaucoma, epilepsy, and cancer . The product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-propylsulfonylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S2/c1-2-7-15(11,12)8-3-5-9(6-4-8)16(10,13)14/h3-6H,2,7H2,1H3,(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBIKSYLMQKWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical and Modern Synthesis Approaches

Traditional Route:
The classical synthesis involves reacting sulfonyl chlorides with ammonia or ammonia surrogates, which presents challenges such as moisture sensitivity, limited functional group tolerance, and handling difficulties with gaseous ammonia. This method, while still prevalent, is limited by the availability of sulfonyl chlorides and their reactivity issues.

Recent Innovations:

  • Copper-Catalyzed Synthesis from DABSO:
    Using DABSO (a sulfur dioxide surrogate), boronic acids, and amines, this method offers broad scope but struggles with ammonia incorporation, limiting its application for primary sulfonamides.
  • Electrochemical Methods:
    The Noël group developed electrochemical synthesis from thiols and amines, including ammonia, but with limited substrate scope and requiring specialized equipment.

  • Sulfinate Salt Routes:
    Reactions involving sulfinate salts with electrophilic nitrogen sources like hydroxylamine derivatives provide alternative routes but face issues such as reagent explosiveness and limited commercial availability.

Sulfinylamine-Mediated Synthesis

Recent research has introduced a novel approach utilizing sulfinylamine reagents, particularly N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) , to synthesize primary sulfonamides directly from organometallic reagents.

Preparation of t-BuONSO:

  • Synthesized from commercially available O-tert-butylhydroxylamine hydrochloride, thionyl chloride, and triethylamine.
  • Scalable and stable, with a typical yield of 15 g per batch (Scheme 2a).

Reaction Mechanism and Conditions:

  • The reagent reacts with organometallic nucleophiles (e.g., Grignard reagents or organolithiums) at low temperatures (~−78°C).
  • Instead of forming sulfonimidamides or sulfoximines, the reaction predominantly yields primary sulfonamides through a pathway involving sulfinamide intermediates, N–O bond cleavage, and intramolecular proton transfer (Scheme 4).
  • The process is tolerant of various functional groups, including heterocycles, and can be scaled up effectively (e.g., 1 mmol scale yields over 70%).

Scope and Data Summary

Nucleophile Type Substituents Tolerated Yield Range Notes
Aryl Grignard/Organolithium Electron-donating/-withdrawing groups, heterocycles 62–94% Para-, meta-, ortho- substitutions, heterocycles like pyridines, imidazopyridines
Alkyl Grignard Primary, secondary, tertiary alkyl 50–72% Including phenethyl, benzyl, tert-butyl, cyclopropyl
Heteroaryl Thienyl, furanyl, isoxazolyl 50–85% Demonstrates broad heterocyclic compatibility

Representative Examples:

  • Phenyl, 4-fluorophenyl, 2-pyridyl, celecoxib derivative, tetrahydroisoquinoline, and celecoxib itself were synthesized with yields ranging from 50% to over 90%.

Table 1: Summary of Organometallic Nucleophile Scope

Nucleophile Substituents Yield (%) Notes
4-Fluorophenylmagnesium bromide Para-fluoro 80 Standard aryl example
2-Pyridylmagnesium bromide Pyridine ring 85 Heterocyclic example
Benzylmagnesium bromide Benzyl 78 Alkyl aromatic
Tert-butylmagnesium bromide Tertiary alkyl 72 Steric bulk tolerated

Research Findings:

  • The reaction proceeds via an intermediate sulfinamide, which undergoes N–O bond cleavage and intramolecular proton transfer, leading to the primary sulfonamide.
  • No significant isotope incorporation from oxygen sources, confirming the pathway involves oxygen atoms originating from the sulfinylamine reagent.

Chemical Reactions Analysis

Types of Reactions

4-(Propane-1-sulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Sulfonamides, including 4-(Propane-1-sulfonyl)benzene-1-sulfonamide, are known for their antibacterial properties. They function by inhibiting bacterial growth through interference with folate synthesis, a critical pathway for bacterial reproduction. This compound can be utilized in the development of new antibacterial agents targeting resistant strains of bacteria, similar to other sulfonamide drugs like sulfamethazine and sulfadiazine, which are effective against various infections including tonsillitis and urinary tract infections .

Drug Development
Research into sulfonamide derivatives has led to the discovery of compounds that exhibit anti-inflammatory and anti-cancer activities. The incorporation of the propane-1-sulfonyl group may enhance the bioavailability and efficacy of these drugs. For instance, studies have shown that modifications to the sulfonamide structure can lead to improved pharmacological profiles, making them suitable candidates for further development in therapeutic applications .

Polymer Synthesis

Precursor for Functional Polymers
The compound serves as a precursor for synthesizing functional polymers. Sulfonamidates derived from this compound can be used in the production of sulfoximine-based polymers, which have applications in drug delivery systems and materials science . The ability to modify the sulfonamide group allows chemists to tailor polymer properties for specific applications.

Analytical Chemistry

Reference Standard
this compound is utilized as a reference impurity standard in analytical methods, particularly in the pharmaceutical industry. It aids in the characterization and quantification of active pharmaceutical ingredients (APIs) during quality control processes. Its defined structure allows researchers to establish baseline data for impurity profiles in drug formulations .

Case Studies and Research Findings

Study Focus Findings
Antibacterial Activity of SulfonamidesInvestigated various sulfonamide derivativesFound that modifications can enhance antibacterial efficacy against resistant strains
Polymer Applications of SulfonamidatesExplored the use of sulfonamidates in polymer synthesisDemonstrated potential for creating targeted drug delivery systems through tailored polymer properties
Analytical Methods Using Reference StandardsEvaluated the role of impurities in drug formulationsHighlighted the importance of using defined standards like this compound for quality assurance

Mechanism of Action

The mechanism of action of 4-(Propane-1-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including reduced tumor growth in cancer research.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : Hydrazone derivatives (e.g., Compound 15) achieve high yields (95%) compared to pyrazole hybrids (49% for Compound 18), likely due to differences in reaction kinetics and intermediate stability .
  • Thermal Stability: Melting points correlate with molecular rigidity; chlorophenyl-substituted Compound 15 (226–227°C) has higher thermal stability than dimethylaminophenyl analog Compound 16 (179–180.5°C), suggesting stronger intermolecular interactions in the former .

Table 2: Bioactivity of Sulfonamide Analogs

Compound Name (Example) Target/Activity Key Findings Reference
4-(Propane-1-sulfonyl)benzene-1-sulfonamide Not reported No direct data
Compound 1c () COX-2 inhibition 47.1% inhibition at 20 μM
M10 () SARS-CoV-2 Mpro inhibition Best docking score (ΔG = –8.2 kcal/mol)
2-(4-Nitrophenyl)-quinazolinone (Reference) COX-2 inhibition 27.72% inhibition at 22 μM

Key Observations :

  • COX-2 Inhibition: Compound 1c (47.1% inhibition at 20 μM) outperforms earlier quinazolinone derivatives (27.72% at 22 μM), highlighting the importance of the 4-methoxyphenyl group in enhancing activity .
  • Antiviral Potential: While this compound’s antiviral activity is unexplored, sulfonamide derivatives like M10 show promise as Mpro inhibitors, suggesting structural modifications (e.g., propane sulfonyl) could be explored for similar applications .

Physicochemical and Spectroscopic Comparisons

Solubility and Reactivity :

  • The propane sulfonyl group in the target compound may enhance hydrophobicity compared to polar substituents like –NO₂ (Compound 17, ) or –OH (). This could impact bioavailability and membrane permeability .
  • Spectroscopic Data: ¹H-NMR: Compounds with electron-withdrawing groups (e.g., –NO₂ in Compound 17) show downfield shifts for aromatic protons, whereas electron-donating groups (e.g., –OCH₃ in Compound 1c) result in upfield shifts . ¹³C-NMR: Carbon resonances for heterocyclic moieties (e.g., pyrazole in Compound 18 at 102.84–126.69 ppm) differ significantly from aliphatic propane sulfonyl groups (~50–60 ppm for –SO₂–C₃H₇) .

Biological Activity

4-(Propane-1-sulfonyl)benzene-1-sulfonamide is a sulfonamide compound characterized by the presence of two sulfonyl groups attached to a benzene ring, along with a propane-1-sulfonyl moiety. Its molecular formula is C₉H₁₃N₁O₄S₂, and it has garnered attention for its potential applications in medicinal chemistry due to its biological activity, particularly as an antibacterial agent.

Antibacterial Properties

Sulfonamides, including this compound, are known for their significant antibacterial activities. They primarily function by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and replication. Studies indicate that derivatives of sulfonamides exhibit varying degrees of antibacterial potency against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory and Antitumor Potential

In addition to their antibacterial properties, some sulfonamide compounds have demonstrated anti-inflammatory and antitumor activities. This broad spectrum of biological activity makes them candidates for further pharmacological evaluation.

Cardiovascular Effects

Research has also explored the effects of benzene sulfonamides on cardiovascular parameters. A study utilizing an isolated rat heart model evaluated the impact of various sulfonamide derivatives on perfusion pressure and coronary resistance. The findings suggested that specific derivatives could significantly alter these cardiovascular parameters, indicating a potential therapeutic role in managing cardiovascular conditions .

Study on Perfusion Pressure

A notable study investigated the biological activity of several benzene sulfonamide derivatives on perfusion pressure using an isolated rat heart model. The experimental design included various compounds at a consistent dose, allowing for comparative analysis:

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIBenzene sulfonamide0.001 nM
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001 nM
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001 nM
V4-(2-Amino-ethyl)-benzenesulfonamide0.001 nM
VI4-[3-(4-nitro-phenyl)-ureido]-benzene-sulfonamide0.001 nM

Results indicated that the compound 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased perfusion pressure compared to the control and other tested compounds, suggesting its potential as a cardiovascular agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies have indicated potential interactions with enzymes involved in metabolic pathways, such as carbonic anhydrase. This enzyme's inhibition could lead to significant physiological changes, including alterations in vascular resistance and perfusion pressure .

Pharmacokinetic Considerations

Pharmacokinetic parameters are crucial for understanding the biological activity of sulfonamides. Various theoretical methods, such as ADME/PK modeling, have been employed to evaluate these parameters for compounds like 4-(2-aminoethyl)benzene sulfonamide. These evaluations provide insights into the absorption, distribution, metabolism, and excretion profiles of the compound, which are essential for optimizing its therapeutic efficacy .

Q & A

Q. How can researchers optimize the synthesis of 4-(Propane-1-sulfonyl)benzene-1-sulfonamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves multi-step reactions with rigorous control of conditions. For sulfonamide derivatives, key steps include:
  • Sulfonylation : Reacting benzenesulfonyl chloride with propane-1-sulfonyl precursors under inert atmospheres to minimize side reactions.
  • Protection/Deprotection : Use of protective groups (e.g., tert-butoxycarbonyl) for amine functionalities to prevent undesired substitutions .
  • Purification : Column chromatography or recrystallization to isolate the final compound. Reaction parameters like temperature (0–25°C) and pH (neutral to mildly basic) must be tightly controlled to avoid hydrolysis of sulfonyl groups .
    Table 1 : Example Reaction Conditions for Sulfonamide Synthesis
StepReagentsTemperatureSolventYield (%)
1Benzenesulfonyl chloride, propane-1-thiol0–5°CDCM70–85
2NH₃/MeOH, reflux60°CMethanol65–75

Q. What spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify sulfonyl group positions and propane chain connectivity. Aromatic protons typically appear as doublets in the δ 7.5–8.0 ppm range .
  • Infrared Spectroscopy (IR) : Peaks at ~1150 cm⁻¹ (S=O asymmetric stretching) and ~1350 cm⁻¹ (S=O symmetric stretching) confirm sulfonamide groups .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 278.05 for C₉H₁₃NO₄S₂) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How do researchers design experiments to evaluate the dual inhibitory activity of this compound against enzymes like carbonic anhydrase (CA) and cyclooxygenase (COX-2)?

  • Methodological Answer :
  • Enzyme Assays :
  • CA Inhibition : Measure IC₅₀ values using stopped-flow CO₂ hydration assays. Recombinant human CA isoforms (e.g., hCA II, IX) are incubated with varying inhibitor concentrations .
  • COX-2 Inhibition : Monitor prostaglandin E₂ (PGE₂) production via ELISA in lipopolysaccharide-stimulated macrophages .
  • Structural Analysis : Molecular docking (e.g., AutoDock Vina) to predict binding modes in CA and COX-2 active sites. Dual inhibitors often exploit hydrophobic pockets near the sulfonamide moiety .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives like this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., propane chain length, sulfonyl group position) to isolate bioactivity drivers. For example, longer alkyl chains may enhance membrane permeability but reduce solubility .
  • Crystallographic Validation : X-ray diffraction using SHELX software to resolve 3D structures and identify steric clashes or hydrogen-bonding mismatches in enzyme-inhibitor complexes .

Q. How can X-ray crystallography data be effectively analyzed using SHELX software to determine the molecular structure of sulfonamide derivatives?

  • Methodological Answer :
  • Data Processing : SHELXL refines crystal structures by minimizing residual factors (R1 < 0.05 for high-resolution data). Key steps include:
  • Phasing : SHELXD for experimental phasing if heavy atoms (e.g., selenium in ) are present .
  • Model Building : COOT for manual adjustments of sulfonyl and propane groups.
  • Validation : PLATON checks for geometric outliers (e.g., bond angle deviations > 5°).

Q. What methodological approaches enhance the solubility and bioavailability of this compound without compromising bioactivity?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen, which are cleaved in vivo to release the active compound .
  • Co-crystallization : Use co-formers like cyclodextrins to improve aqueous solubility. For example, β-cyclodextrin complexes increase solubility by 10-fold in PBS buffer (pH 7.4) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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